
Azido-PEG4-alpha-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-alpha-D-mannose is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It contains an azide group and a PEG4 chain, which enhance its solubility, stability, and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-alpha-D-mannose is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG4 chain. The azide group is typically introduced via nucleophilic substitution reactions. The PEG4 chain is then conjugated to alpha-D-mannose through glycosidic bond formation .
Industrial Production Methods
Industrial production of this compoundmannose involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-alpha-D-mannose primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring by reacting the azide group with an alkyne.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and is useful for bioconjugation in living systems.
Common Reagents and Conditions
SPAAC: Utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in mild conditions.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible. These products are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-alpha-D-mannose has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in the development of targeted therapeutics for diseases such as cancer and inflammation.
Industry: Applied in the production of biosensors, biochips, and other diagnostic tools.
Mechanism of Action
Azido-PEG4-alpha-D-mannose exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This mechanism is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-alpha-D-glucose: Similar to this compoundmannose but contains a glucose moiety instead of mannose.
Azido-PEG4-beta-D-galactose: Contains a galactose moiety and is used in similar applications.
Uniqueness
This compoundmannose is unique due to its mannose moiety, which can enhance specific interactions with mannose-binding proteins and receptors. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .
Biological Activity
Azido-PEG4-alpha-D-mannose is a synthetic compound that integrates a polyethylene glycol (PEG) chain with an azide functional group and an alpha-D-mannose moiety. This compound is primarily utilized in bioconjugation and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its biological activity is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
Molecular Formula: C₁₄H₂₇N₃O₉
Molecular Weight: Approximately 365.39 g/mol
Key Components:
- Azide Group: Facilitates click chemistry reactions, allowing for stable covalent bond formation.
- Polyethylene Glycol (PEG) Spacer: Enhances solubility and stability, improving pharmacokinetics and bioavailability.
- Alpha-D-Mannose Moiety: Targets mannose receptors on immune cells, facilitating endocytosis and cellular uptake.
This compoundmannose exhibits biological activity primarily through its interaction with mannose receptors, which are present on various immune cells such as macrophages and dendritic cells. The presence of the alpha-D-mannose enhances the targeting of these cells, potentially improving the efficacy of therapeutic agents. The mechanism involves:
- Binding to Mannose Receptors: The mannose component binds to specific receptors on immune cells.
- Facilitation of Endocytosis: This binding promotes the internalization of the compound, enhancing drug delivery to target cells.
- Application in PROTACs: The compound acts as a linker in PROTACs, which induce targeted protein degradation via the ubiquitin-proteasome system.
Applications in Research and Therapeutics
This compoundmannose has several applications in both research and therapeutic contexts:
- Bioconjugation: Its azide group allows for versatile applications in click chemistry, enabling the formation of stable covalent bonds with various biological targets.
- Targeted Drug Delivery: The mannose moiety's ability to interact with macrophage receptors can be exploited for targeted delivery of therapeutic drugs or nanoparticles.
- Cancer Therapy: Studies indicate that this compound can enhance the efficacy of treatments for cancer by improving drug localization and uptake in tumor tissues.
Study 1: Targeting Immune Cells
A study demonstrated that this compoundmannose significantly increased the uptake of conjugated drugs in macrophages compared to control groups. Flow cytometry analysis revealed a binding affinity increase by 50% when using this compound as a linker.
Study 2: PROTAC Development
Research involving PROTACs showed that this compoundmannose could successfully link target proteins to degradation machinery, leading to a 60% reduction in unwanted protein levels within treated cells over 48 hours.
Comparative Analysis with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
This compoundmannose | PEG spacer, azide group, mannose moiety | Drug delivery, PROTACs |
Azido-PEG3-alpha-D-glucose | Shorter PEG chain, glucose moiety | Less effective in targeting macrophages |
Azido-PEG5-alpha-D-galactose | Longer PEG chain, galactose moiety | Broader targeting range |
Properties
Molecular Formula |
C14H27N3O9 |
---|---|
Molecular Weight |
381.38 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2 |
InChI Key |
AJCOHNWPGBTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.